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Compound Name: Bromofluoromethane

Cat. No.: B051070 Get Quote

A comparative analysis of experimental and theoretical data for bromofluoromethane
(CH₂BrF) is presented for researchers, scientists, and drug development professionals. This

guide provides a cross-validation of molecular properties obtained through laboratory

measurements and computational methods, offering a clear comparison of their respective

performance and accuracy.

Experimental and Theoretical Methodologies
The experimental determination of the molecular properties of bromofluoromethane primarily

relies on spectroscopic techniques. Rotational constants and the electric dipole moment are

accurately measured using microwave spectroscopy, which observes the absorption of

microwave radiation by the molecule in the gas phase, inducing transitions between rotational

energy levels.[1][2] Vibrational frequencies are determined through infrared (IR) spectroscopy,

particularly Fourier Transform Infrared (FTIR) spectroscopy, which measures the absorption of

infrared radiation as the molecule transitions between vibrational states.[3]

Theoretical data is derived from ab initio quantum chemical calculations. These computational

methods solve the Schrödinger equation to predict molecular properties. The primary methods

employed for CH₂BrF include Hartree-Fock (HF), second-order Møller-Plesset perturbation

theory (MP2), and Density Functional Theory (DFT), specifically using the B3LYP functional.[3]

These calculations were performed with the 6-311++G(3df, 2pd) basis set to ensure a high

level of theoretical accuracy.[3]
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Data Comparison
The following tables summarize the quantitative data obtained from both experimental

measurements and theoretical calculations for key molecular properties of CH₂BrF.

Molecular Geometry
The equilibrium geometry of a molecule is defined by its bond lengths and angles. The

experimental values are derived from the analysis of rotational spectra, while theoretical values

are the result of geometry optimization calculations.

Parameter Experimental Value
Theoretical Value
(B3LYP/6-311++G(3df,2pd))

Bond Lengths (Å)

r(C-H) 1.090 (assumed)[4] 1.085

r(C-F) 1.375 ± 0.020[4] 1.362

r(C-Br) 1.915 ± 0.020[4] 1.938

Bond Angles (º)

a(H-C-H) 112.0 (assumed)[4] 111.4

a(H-C-Br) 108.5 (assumed)[4] 108.9

a(F-C-Br) 111.0[4] 110.5

Rotational Constants
Rotational constants are inversely proportional to the moments of inertia of the molecule and

are determined with high precision from microwave spectroscopy.

Constant Experimental Value (cm⁻¹) Theoretical Value (cm⁻¹)

A 1.32898[4] 1.320

B 0.12499[4] 0.124

C 0.11679[4] 0.115
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Electric Dipole Moment
The electric dipole moment is a measure of the separation of positive and negative charges in

a molecule.

Component
Experimental Value
(Debye)

Theoretical Value (Debye)

µₐ 0.347[4] -0.339[3]

µₑ 1.704[4] -1.701[3]

Total Dipole Moment 1.739[4] 1.734

Vibrational Frequencies
The fundamental vibrational frequencies correspond to the different modes of vibration of the

molecule. Experimental values are from gas-phase IR spectra, while theoretical values are

typically calculated harmonic frequencies.

Mode Symmetry
Experimental
Frequency (cm⁻¹)

Theoretical
Frequency (cm⁻¹)

ν₁ A' 3027 3130

ν₂ A' 1435 1460

ν₃ A' 1295 1315

ν₄ A' 1075 1085

ν₅ A' 651 650

ν₆ A' 398 395

ν₇ A'' 3088 3195

ν₈ A'' 1226 1245

ν₉ A'' 834 840

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://cccbdb.nist.gov/exp2x.asp?casno=373524&charge=0
https://www.researchgate.net/publication/244285636_The_vibrational_spectra_and_normal_coordinates_analysis_of_bromofluoromethane_CH_2BrF
https://cccbdb.nist.gov/exp2x.asp?casno=373524&charge=0
https://www.researchgate.net/publication/244285636_The_vibrational_spectra_and_normal_coordinates_analysis_of_bromofluoromethane_CH_2BrF
https://cccbdb.nist.gov/exp2x.asp?casno=373524&charge=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental

and theoretical data for a molecule like CH₂BrF.
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Caption: Workflow for comparing experimental and theoretical data of CH₂BrF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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